molecular formula C6H13ClN4 B2610383 (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 1909309-03-0

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2610383
CAS No.: 1909309-03-0
M. Wt: 176.65
InChI Key: YMFQRYIKHVUVKW-UHFFFAOYSA-N
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Description

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively. The methanamine (CH₂NH₂) moiety at position 4 is protonated as a hydrochloride salt, enhancing solubility and stability. This compound is cataloged as a building block for medicinal chemistry and organic synthesis, with a listed price of €698.00 for 50 mg .

Properties

IUPAC Name

(2-ethyl-5-methyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFQRYIKHVUVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with methyl propargylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies indicated that modifications in the triazole ring can enhance the efficacy against resistant strains of bacteria .
  • Antifungal Properties :
    • The compound's structure allows it to interact with fungal cell membranes, inhibiting growth. Case studies have reported its effectiveness against common pathogens such as Candida albicans and Aspergillus species, making it a candidate for antifungal drug development .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines in cell cultures treated with the compound .

Agricultural Science Applications

  • Pesticide Development :
    • The compound has been explored as a potential pesticide due to its ability to disrupt biochemical pathways in pests. Research indicates that triazoles can act as fungicides and insecticides by inhibiting key enzymes involved in the synthesis of essential biomolecules in target organisms .
  • Plant Growth Regulation :
    • Studies have suggested that triazole compounds can influence plant growth by modulating hormonal pathways. The application of this compound has been associated with improved stress resistance in crops under adverse environmental conditions .

Material Science Applications

  • Polymer Chemistry :
    • The compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has shown to enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
  • Nanotechnology :
    • Recent advancements have seen the use of this compound in the fabrication of nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be applied in drug delivery systems and biosensors .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against resistant bacterial strains
Antifungal Properties Inhibitory effects on Candida albicans
Anti-inflammatory Effects Reduced pro-inflammatory cytokines
Pesticide Development Disruption of pest biochemical pathways
Plant Growth Regulation Improved crop stress resistance
Polymer Chemistry Enhanced mechanical properties in polymer matrices
Nanotechnology Functionalization of nanoparticles for drug delivery

Mechanism of Action

The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Salt Form Price (50 mg)
(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride C₇H₁₂ClN₄* 192.10 (hypothetical) Ethyl, methyl 1,2,3-triazole Hydrochloride €698.00
[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride C₅H₈ClF₃N₄ 216.59 Methyl, trifluoromethyl 1,2,3-triazole Hydrochloride Not available
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride C₇H₁₃ClN₂O 176.65 Ethyl, methyl Oxazole Hydrochloride Not available
[4-(2H-1,2,3,4-Tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride C₅H₈Cl₂N₆S 247.13 Tetrazolyl Thiazole Dihydrochloride Not available

*Hypothetical formula based on structural analogs.

Key Observations:

Ring Type and Electronic Properties: The 1,2,3-triazole ring (target compound) contains three nitrogen atoms, offering hydrogen-bonding capabilities and metabolic stability, commonly exploited in drug design. In contrast, the oxazole analog () replaces one nitrogen with oxygen, reducing polarity and altering electron distribution .

Substituent Effects :

  • The trifluoromethyl group in the triazole analog () increases molecular weight by ~24.5 g/mol compared to the target compound and introduces strong electronegativity, which could improve binding affinity in hydrophobic pockets .
  • Ethyl and methyl groups in the target compound likely enhance lipophilicity, impacting membrane permeability and bioavailability.

Salt Form and Solubility :

  • Hydrochloride salts (target compound, ) improve aqueous solubility, critical for oral administration. The dihydrochloride form () further increases solubility but may require adjusted formulation strategies .

Pricing and Availability

The target compound is priced significantly higher (€698.00/50 mg) than standard building blocks, likely reflecting specialized synthesis or purification requirements . No pricing data are available for analogs, but commercial availability (e.g., American Elements, Enamine Ltd.) indicates their use in high-throughput screening .

Biological Activity

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₆H₁₃ClN₄
Molecular Weight176.65 g/mol
IUPAC Name(2-ethyl-5-methyltriazol-4-yl)methanamine hydrochloride
PubChem CID121553700

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π–π interactions with active sites on proteins, influencing their function. Notably, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, showcasing antifungal properties .

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial activity. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis and interference with nucleic acid synthesis .

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal promising results. For instance:

  • Cell Cycle Arrest : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7. It increases the percentage of cells in the S phase of the cell cycle, indicating a halt in proliferation .
  • Kinase Inhibition : The compound demonstrates inhibitory effects on key kinases involved in cancer progression, including EGFR and CDK-2/cyclin A2. These activities suggest a multifaceted approach to combating cancer through both cell cycle regulation and targeted inhibition .
  • Structure Activity Relationship (SAR) : Modifications in the structure significantly affect biological potency. For example, variations in substituents on the triazole ring can enhance or diminish anticancer activity, highlighting the importance of molecular design in drug development .

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of a related triazole compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:

  • Increased apoptosis : Upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • IC50 values : The compound exhibited an IC50 value of 19.6 µM after 24 hours of treatment, demonstrating its potency against cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties against various pathogens. The results showed effective inhibition at concentrations below 10 µg/mL for several bacterial strains, confirming its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for preparing (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) or functionalization of pre-existing triazole cores. For example, similar compounds are synthesized via alkylation of amine precursors under inert atmospheres, followed by hydrochloride salt formation using HCl gas or aqueous HCl . Optimization may involve:
  • Temperature control (20–25°C for sensitive intermediates) .
  • Solvent selection (dioxane, ethanol, or DMF for solubility and stability) .
  • Purification via recrystallization or column chromatography.
    Note: Specific protocols for this compound require validation due to limited published data.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.
  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays).
  • Mass spectrometry (MS) for molecular weight verification (expected [M+H]+ ~ 202.7 before HCl addition; final MW ~ 239.1 g/mol).
  • Elemental analysis to validate stoichiometry (C, H, N, Cl content) .

Q. How should researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer : Based on analogous triazole derivatives:
  • Storage : Sealed containers in cool (2–8°C), dry, and dark conditions to prevent hydrolysis or oxidation .
  • Handling : Use nitrogen/vacuum atmospheres for hygroscopic samples. Avoid prolonged exposure to heat (>40°C) or strong oxidizers .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What safety protocols are essential for laboratory handling of this compound?

  • Methodological Answer : Follow GHS-based precautions:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the triazole core in this compound under nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying pH/temperatures using stopped-flow UV-Vis spectroscopy.
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track triazole ring behavior in substitution reactions.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites (e.g., N2 vs. N3 positions) .

Q. What strategies resolve contradictions in reported biological activity data for triazole-based methanamine derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., assay concentration, solvent) .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • QSAR Studies : Corate structural features (e.g., logP, H-bond donors) with activity data to design optimized derivatives .

Q. What experimental designs are optimal for developing derivatives with enhanced selectivity for specific therapeutic targets?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the ethyl or methyl groups to alter steric/electronic profiles.
  • High-Throughput Screening (HTS) : Test libraries in target-specific assays (e.g., fluorescence polarization for enzyme inhibition).
  • ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize candidates .

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